Fenretinide - 65646-68-6

Fenretinide

Catalog Number: EVT-288314
CAS Number: 65646-68-6
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxyphenyl retinamide is a retinoid obtained by formal condensation of the carboxy group of all-trans retinoic acid and the anilino group of 4-hydroxyaniline. Synthetic retinoid agonist. Antiproliferative, antioxidant and anticancer agent with a long half-life in vivo. Apoptotic effects appear to be mediated by a mechanism distinct from that of 'classical' retinoids. It has a role as an antineoplastic agent and an antioxidant. It is a retinoid and a monocarboxylic acid amide. It is functionally related to an all-trans-retinoic acid.
A synthetic retinoid that is used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer. It is also effective as an antineoplastic agent.
Fenretinide is an orally-active synthetic phenylretinamide analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Fenretinide binds to and activates retinoic acid receptors (RARs), thereby inducing cell differentiation and apoptosis in some tumor cell types. This agent also inhibits tumor growth by modulating angiogenesis-associated growth factors and their receptors and exhibits retinoid receptor-independent apoptotic properties. (NCI04)
Source and Classification

Fenretinide is classified as a retinoid, a class of compounds that are chemically related to vitamin A. It is synthesized from retinoic acid through specific chemical modifications that enhance its therapeutic profile. Fenretinide is primarily sourced from laboratory synthesis rather than natural extraction, making it a fully synthetic agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of fenretinide typically involves a multi-step chemical process that can include the following approaches:

  1. Amide Coupling: This method involves the reaction of retinoic acid derivatives with appropriate amines to form amide bonds. The reaction conditions often require activation of the carboxylic acid group to facilitate coupling.
  2. Click Chemistry: This technique has been employed to create fenretinide analogs efficiently. It utilizes simple reactions that yield high purity products with minimal by-products, making it suitable for synthesizing derivatives with potential enhanced biological activity .
  3. Radiosynthesis: In some studies, fenretinide has been labeled with radioactive isotopes for imaging studies or tracking in biological systems, enhancing its utility in pharmacokinetic studies .

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Fenretinide undergoes several chemical reactions that are critical for its biological activity:

  1. De Novo Ceramide Synthesis: Fenretinide has been shown to inhibit ceramide accumulation by modulating sphingolipid metabolism. This inhibition occurs through the stimulation of serine palmitoyltransferase (SPT), an enzyme crucial for ceramide biosynthesis .
  2. Metabolism: In vivo studies indicate that fenretinide is metabolized by cytochrome P450 enzymes into various metabolites, including 4-oxo-fenretinide and 4-methylphenyl-retinamide. These metabolites may exhibit distinct pharmacological properties compared to the parent compound .
  3. Cell Cycle Arrest: Fenretinide induces G2-M phase cell cycle arrest in sensitive cancer cell lines, leading to apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .
Mechanism of Action

Process and Data

The mechanism by which fenretinide exerts its effects involves several key processes:

  1. Ceramide Regulation: By inhibiting ceramide synthesis, fenretinide helps prevent lipotoxicity associated with metabolic disorders like obesity and insulin resistance .
  2. Retinoic Acid Signaling: Fenretinide alters retinol metabolism and enhances retinoic acid signaling pathways, which are crucial for cellular differentiation and apoptosis in cancer cells .
  3. Inhibition of mTOR Pathway: Recent studies have shown that fenretinide activates pathways leading to widespread inhibition of mTOR signaling, contributing to its antiproliferative effects in tumor cells .

These mechanisms underscore fenretinide's potential as both an anticancer agent and a treatment for metabolic syndromes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fenretinide is typically presented as an orange crystalline solid.
  • Solubility: It exhibits low solubility in water but can be solubilized using cyclodextrins or other excipients to enhance bioavailability .

Chemical Properties

  • Stability: Fenretinide is sensitive to light and air; thus, it must be stored under controlled conditions.
  • pH Sensitivity: The compound's stability can vary with pH changes; optimal conditions are usually maintained around neutral pH levels.
Applications

Scientific Uses

Fenretinide has several promising applications:

  1. Oncology: Due to its anticancer properties, fenretinide is being investigated in clinical trials for various cancers, particularly neuroblastoma and breast cancer.
  2. Metabolic Disorders: Research indicates that fenretinide may improve insulin sensitivity and reduce obesity-related complications by modulating lipid metabolism .
  3. Drug Formulation Development: New formulations like nanofenretinide have been developed to enhance bioavailability and therapeutic efficacy in treating solid tumors .
Introduction to Fenretinide in Oncological Research

Historical Development and Evolution as a Synthetic Retinoid

Fenretinide (4-HPR), first synthesized in the late 1960s by Robert J. Gander at Johnson & Johnson, emerged from efforts to develop retinoids with improved therapeutic profiles compared to natural vitamin A derivatives. Initially shelved due to lack of efficacy in dermatological applications, it gained traction in the 1970s when the National Cancer Institute (NCI) repurposed it for cancer chemoprevention. Preclinical studies demonstrated potent activity against mammary, bladder, and prostate carcinogenesis in rodent models, attributed to its tissue-selective accumulation and lower toxicity than all-trans retinoic acid (ATRA) [3] [10].

The first major human trial, a 5-year study with ~3,000 high-risk Italian women (1990s), revealed fenretinide reduced breast cancer incidence in premenopausal subjects by 38% and notably decreased ovarian cancer occurrence. However, plasma concentrations remained subtherapeutic (<10 µM) due to low oral bioavailability from corn oil-based gelatin capsules [1] [3] [5]. This pharmacokinetic limitation spurred formulation innovations:

  • LYM-X-SORB (LXS) oral powder: Increased bioavailability ~2-fold in pediatric neuroblastoma trials, achieving plasma levels of 16 µM and yielding complete responses in recurrent disease [1] [5].
  • Intravenous lipid emulsion (ILE): Enabled sustained plasma concentrations >50 µM via 5-day continuous infusion, inducing complete/partial responses in refractory peripheral T-cell lymphoma [1] [5].

Table 1: Key Clinical Milestones in Fenretinide Development

Year RangePhaseFormulationKey FindingsReference
1970s-1980sPreclinicalOral capsuleChemopreventive efficacy in breast, bladder, and prostate cancer models [3] [10]
1990sPhase III (Breast)Oral capsule38% risk reduction in premenopausal breast cancer; ovarian cancer prevention signal [3] [5]
2010sPhase I/II (Neuroblastoma)LXS oral powder4 CR in recurrent neuroblastoma; MTD plasma: 16 µM [1] [5]
2010sPhase I (Lymphoma)ILE intravenous36% ORR in PTCL; MTD plasma: >50 µM [1] [5]

Role in Retinoid Receptor-Independent Anticancer Mechanisms

Unlike natural retinoids that primarily act via nuclear RAR/RXR receptors to drive differentiation, fenretinide exerts cytotoxicity through receptor-independent pathways involving reactive oxygen species (ROS), ceramide metabolism, and autophagy modulation. These mechanisms enable activity against cancers resistant to conventional retinoids [4] [7] [8].

ROS-Mediated Apoptosis

Fenretinide replaces retinol in mitochondrial signalosomes (p66Shc-PKCδ-cytochrome c complexes), disrupting electron transfer dynamics. This irreversibly locks pyruvate dehydrogenase in an activated state, causing NADH overproduction and ROS accumulation. At high concentrations (>10 µM), ROS directly oxidize cardiolipin, permeabilizing mitochondrial membranes and triggering caspase-dependent apoptosis. Antioxidants (e.g., N-acetylcysteine) abrogate this effect, confirming ROS as executioners [4] [9].

Ceramide Pathway Modulation

Fenretinide inhibits dihydroceramide desaturase (DES1), blocking ceramide synthesis and increasing dihydroceramide (DhCer) by 5–16-fold. DhCer accumulation induces endoplasmic reticulum (ER) stress, activating the PERK/eIF2α pathway and inhibiting pro-survival NF-κB signaling. In prostate cancer models, this disrupts calcium homeostasis and promotes IRE1α-dependent apoptosis [8] [9].

Autophagy Induction

ER stress from DhCer accumulation activates autophagic flux via ATF4-CHOP signaling. Autophagy exhibits dual roles:

  • Pro-death: Sustained PERK activation coupled with mTOR inhibition (fenretinide directly binds mTOR’s ATP pocket) drives lethal autophagy in neuroblastoma and gastric cancer cells [7] [9].
  • Pro-survival: In hypoxia, HIF-1α upregulates autophagy to counteract ROS; combining fenretinide with autophagy inhibitors (e.g., chloroquine) synergistically enhances cytotoxicity [8] [9].

Table 2: Molecular Mechanisms of Fenretinide’s Receptor-Independent Actions

MechanismKey Molecular TargetsDownstream EffectsCancer Models Validated
ROS ProductionMitochondrial signalosomes (p66Shc/PKCδ/CytC); DJ-1 redox sensorCardiolipin oxidation; cytochrome c release; caspase-9/3 activationLeukemia, neuroblastoma, melanoma
Ceramide PathwayDES1 inhibition; dihydroceramide accumulationER stress (PERK/eIF2α/ATF4); IRE1α activation; NF-κB suppressionProstate cancer, T-cell lymphoma
Autophagy ModulationmTOR inhibition; PERK/ATF4/CHOP axisLC3-II conversion; autophagosome formation; p62 degradationGastric cancer, neuroblastoma

Compounds Mentioned: Fenretinide (4-HPR), all-trans retinoic acid (ATRA), LYM-X-SORB (LXS), N-(4-hydroxyphenyl)retinamide, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-OXO), dihydroceramide (DhCer), ceramide (Cer).

Properties

CAS Number

65646-68-6

Product Name

Fenretinide

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+

InChI Key

AKJHMTWEGVYYSE-FXILSDISSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

13-cis-Isomer Fenretinide
4 Hydroxyphenylretinamide
4-HPR
4-Hydroxyphenylretinamide
Fenretinide
Fenretinide, 13 cis Isomer
Fenretinide, 13-cis-Isomer
Fenretinimide
MCN R 1967
MCN-R-1967
MCNR1967
N-(4-Hydroxyphenyl)-trans-Retinamide
N-(4-Hydroxyphenyl)retinamide

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.